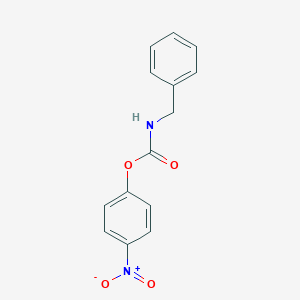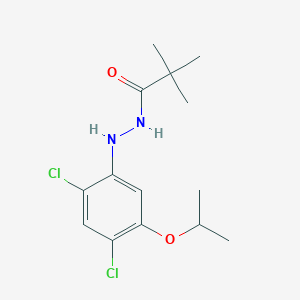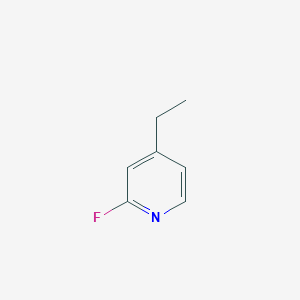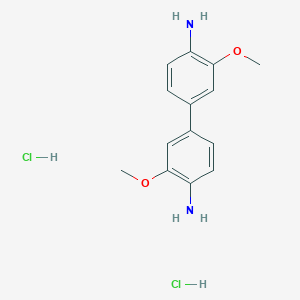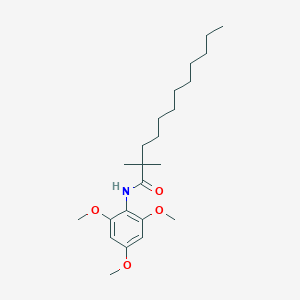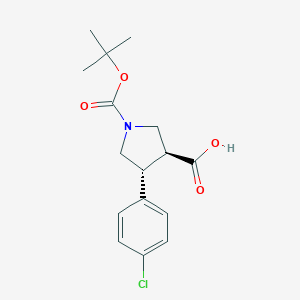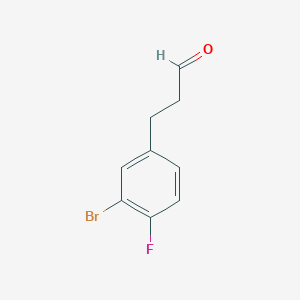
3-(3-Bromo-4-fluorophenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Bromo-4-fluorophenyl)propanal” is a chemical compound that is related to "3-(3-Bromo-4-fluorophenyl)propanoic acid" . It is a derivative of propanal , which is a molecule of astronomical interest .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromo-4-fluorophenyl)propanal” can be inferred from its related compound “3-(3-Bromo-4-fluorophenyl)propanoic acid”. The InChI code for this compound is 1S/C9H8BrFO2/c10-7-5-6 (1-3-8 (7)11)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Bromo-4-fluorophenyl)propanal” can be inferred from its related compound “3-(3-Bromo-4-fluorophenyl)propanoic acid”. It is a white to yellow powder or crystals, with a molecular weight of 247.06, and is stored at room temperature .
Safety and Hazards
将来の方向性
The future directions for “3-(3-Bromo-4-fluorophenyl)propanal” could involve further studies on its synthesis, properties, and potential applications. For instance, propanal, a related compound, has been studied for its presence in interstellar sources and its potential role in the formation of complex organic molecules .
特性
IUPAC Name |
3-(3-bromo-4-fluorophenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMCZLXCSXPCDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559541 |
Source


|
| Record name | 3-(3-Bromo-4-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-fluorophenyl)propanal | |
CAS RN |
124170-34-9 |
Source


|
| Record name | 3-(3-Bromo-4-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

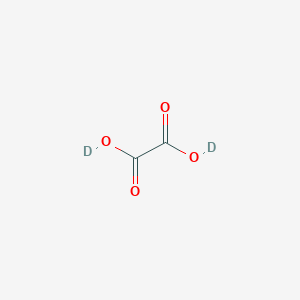
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
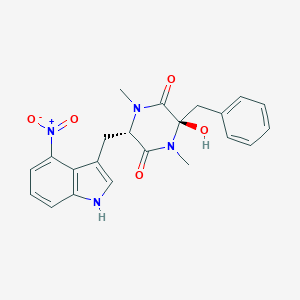
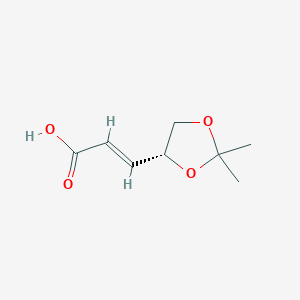
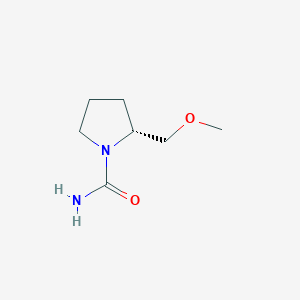
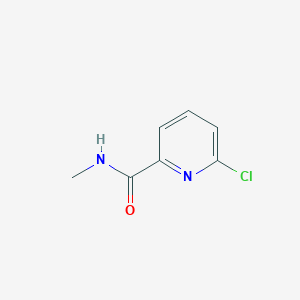
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)
